molecular formula C9H14O4 B2786378 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid CAS No. 1989672-04-9

3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid

Cat. No.: B2786378
CAS No.: 1989672-04-9
M. Wt: 186.207
InChI Key: YTNFZCRMQDLXSV-UHFFFAOYSA-N
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Description

3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a carboxyethyl group and a propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of a cyclopropyl derivative with a carboxyethylating agent under controlled conditions to introduce the carboxyethyl group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl ring and carboxyethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid is unique due to its specific structural features, such as the cyclopropyl ring and carboxyethyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-[1-(2-carboxyethyl)cyclopropyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7(11)1-3-9(5-6-9)4-2-8(12)13/h1-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNFZCRMQDLXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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